molecular formula C24H31NO3 B11086720 3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one

3-(Morpholin-4-yl)-1-[4-(pentyloxy)phenyl]-2-phenylpropan-1-one

Cat. No.: B11086720
M. Wt: 381.5 g/mol
InChI Key: YQEZEBGRXNQCIS-UHFFFAOYSA-N
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Description

3-MORPHOLINO-1-[4-(PENTYLOXY)PHENYL]-2-PHENYL-1-PROPANONE is a complex organic compound that features a morpholine ring, a phenyl group, and a pentoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-MORPHOLINO-1-[4-(PENTYLOXY)PHENYL]-2-PHENYL-1-PROPANONE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with an appropriate halogenated compound under basic conditions.

    Attachment of the Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where a phenyl group is introduced to the core structure using a suitable acyl chloride and a Lewis acid catalyst.

    Introduction of the Pentoxyphenyl Group: This can be done through an etherification reaction, where a pentoxy group is attached to a phenyl ring using an appropriate alkyl halide and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-MORPHOLINO-1-[4-(PENTYLOXY)PHENYL]-2-PHENYL-1-PROPANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, hydroxyl groups.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-MORPHOLINO-1-[4-(PENTYLOXY)PHENYL]-2-PHENYL-1-PROPANONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-MORPHOLINO-1-[4-(PENTYLOXY)PHENYL]-2-PHENYL-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-MORPHOLINO-1-[4-(METHOXY)PHENYL]-2-PHENYL-1-PROPANONE
  • 3-MORPHOLINO-1-[4-(ETHOXY)PHENYL]-2-PHENYL-1-PROPANONE
  • 3-MORPHOLINO-1-[4-(BUTYLOXY)PHENYL]-2-PHENYL-1-PROPANONE

Uniqueness

3-MORPHOLINO-1-[4-(PENTYLOXY)PHENYL]-2-PHENYL-1-PROPANONE is unique due to the presence of the pentoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

3-morpholin-4-yl-1-(4-pentoxyphenyl)-2-phenylpropan-1-one

InChI

InChI=1S/C24H31NO3/c1-2-3-7-16-28-22-12-10-21(11-13-22)24(26)23(20-8-5-4-6-9-20)19-25-14-17-27-18-15-25/h4-6,8-13,23H,2-3,7,14-19H2,1H3

InChI Key

YQEZEBGRXNQCIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C(CN2CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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